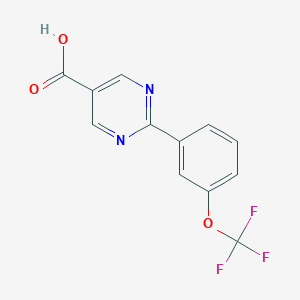

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

Description

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative featuring a trifluoromethoxy-substituted phenyl ring attached to the pyrimidine core. The carboxylic acid moiety at the 5-position of the pyrimidine ring enhances polarity, making it suitable for applications in medicinal chemistry, such as enzyme inhibition or ligand design.

Properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-3-1-2-7(4-9)10-16-5-8(6-17-10)11(18)19/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAXBUODCILNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Cyclocondensation

The pyrimidine ring can be assembled via cyclocondensation of β-keto esters, aldehydes, and urea derivatives. For 2-(3-(trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid, 3-(trifluoromethoxy)benzaldehyde serves as the aldehyde component, while ethyl acetoacetate provides the β-keto ester. Urea or thiourea facilitates ring closure under acidic conditions.

In a representative procedure, 3-(trifluoromethoxy)benzaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), and urea (1.5 equiv) are refluxed in ethanol with concentrated HCl (10 mol%) for 12 hours. The intermediate dihydropyrimidinone is oxidized to the aromatic pyrimidine using MnO₂ or DDQ in dichloromethane, yielding 2-(3-(trifluoromethoxy)phenyl)-5-ethoxycarbonylpyrimidine. Subsequent hydrolysis (discussed in Section 3) converts the ester to the carboxylic acid.

Key Data :

-

Yield of dihydropyrimidinone: 75%

-

Oxidation efficiency: 90% (DDQ vs. 82% for MnO₂)

Cross-Coupling Approaches for Aryl Group Introduction

Suzuki-Miyaura Coupling

A pre-formed pyrimidine halide undergoes coupling with 3-(trifluoromethoxy)phenylboronic acid. For example, 2-chloropyrimidine-5-carboxylic acid ethyl ester is reacted with the boronic acid under Pd(PPh₃)₄ catalysis in a dioxane/water mixture (3:1) at 80°C for 8 hours.

Reaction Conditions :

Hydrolysis of Ester Precursors to Carboxylic Acid

The final step involves saponification of the ethyl ester to the carboxylic acid. Lithium hydroxide in methanol/water (4:1) at 20°C for 2 hours achieves near-quantitative conversion.

Optimized Procedure :

-

Substrate: this compound ethyl ester (1.0 equiv)

-

Reagent: LiOH·H₂O (3.0 equiv)

-

Solvent: MeOH/H₂O (4:1)

-

Time: 2 hours

Alternative Pathways: Cyclization of Amidines

Cyclization with Trifluoroacetate Derivatives

Adapting methods from CN111533699A, ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane undergo cyclization at 160–180°C to form a pyrimidine intermediate. While this patent focuses on 2-(trifluoromethyl)pyrimidine-5-ol, analogous conditions can be modified by substituting 3-(trifluoromethoxy)aniline to introduce the aryl group.

Challenges :

-

Trifluoromethoxy group stability at high temperatures (decomposition observed >150°C)

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Biginelli + Oxidation | Cyclocondensation | 68 | 98 | High |

| Suzuki Coupling | Cross-coupling | 78 | 95 | Moderate |

| Amidino Cyclization | Cyclization | 62 | 90 | Low |

Critical Considerations in Process Optimization

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound exhibits a range of biological activities, including:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Studies have shown that it has comparable IC50 values to established anti-inflammatory drugs like Celecoxib, making it a candidate for developing new anti-inflammatory agents .

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) against Enterococcus faecalis and Pseudomonas aeruginosa, suggesting its potential as a lead compound in antibacterial drug discovery .

- Anticancer Activity : In vitro studies reveal that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involves modulation of key signaling pathways that regulate cell proliferation and survival, indicating its potential application in oncology .

| Biological Activity | IC50/Minimum Inhibitory Concentration |

|---|---|

| Anti-inflammatory (COX-2) | 0.04 ± 0.02 μmol |

| Antibacterial (E. faecalis) | 40 µg/mL |

| Anticancer (MCF-7) | 7 µM |

Agrochemical Applications

The trifluoromethoxy group is known to enhance the metabolic stability and efficacy of agrochemicals. This compound can be utilized in the synthesis of herbicides or pesticides due to its ability to interact with biological targets in pests or weeds, potentially leading to the development of more effective agricultural chemicals .

Synthesis and Structure-Activity Relationship Studies

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves several steps that optimize yield and purity. The structure-activity relationship (SAR) studies highlight the importance of the trifluoromethoxy substitution in enhancing biological activity compared to non-fluorinated analogs. This aspect is critical for designing more potent derivatives with improved pharmacological profiles .

Case Studies

In Vivo Studies

- An anti-inflammatory study using a carrageenan-induced paw edema model demonstrated significant reduction in inflammation upon administration of the compound, supporting its therapeutic potential in treating inflammatory diseases.

Antibacterial Efficacy

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through various binding interactions . These interactions can modulate the activity of the targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Trifluoromethoxy

- Example : 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ()

- Key Differences :

- The target compound has a trifluoromethoxy (-OCF₃) group on the phenyl ring, whereas this analog features a trifluoromethyl (-CF₃) group on both the pyrimidine and pyridine rings.

- This could enhance solubility in polar solvents or influence binding in biological targets . Synthesis: The analog is synthesized via hydrolysis of an ethyl ester precursor (LCMS: m/z 338 [M+H]+, indicating a molecular weight of 337 g/mol). The target compound may follow a similar ester-to-acid conversion pathway .

Heterocyclic Core Modifications

- Example : 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids ()

- Key Differences :

- The pyrrolidinone substituent introduces a saturated ring system, contrasting with the aromatic phenyl group in the target compound.

- Synthetic Yield : These analogs are synthesized via a five-step parallel solution-phase approach with 80–100% purity. The absence of fluorine substituents may simplify purification compared to fluorinated analogs .

Positional Isomerism and Fluorine Substitution

- Example: 15-(3-Fluorophenyl)-2,3-dimethyl-phenylmethylaminol-2,4-dimethyl-15-oxo-pyrimidin-5(6)carboxylic acid () Key Differences:

- Fluorine is positioned at the 3-site of the phenyl ring, similar to the target compound’s -OCF₃ group. However, the additional methyl and oxo groups alter steric and electronic profiles.

- Biological Relevance : Fluorine’s electronegativity may mimic -OCF₃ in hydrogen-bonding interactions, but the lack of trifluoromethoxy’s bulk could reduce metabolic stability .

Carboxylic Acid Derivatives and Commercial Availability

- Example : 5-(2-Methoxypyrimidin-5-yl)-furan-2-carboxylic acid ()

- Key Differences :

- Replaces the phenyl ring with a furan system, reducing aromaticity and increasing oxygen content.

- Pricing : Commercial analogs like BF-5364 are priced at $320.00/1g, suggesting that fluorinated pyrimidine-carboxylic acids (e.g., the target compound) may command higher costs due to complex synthesis .

Data Tables for Comparative Analysis

Table 1: Substituent and Molecular Weight Comparison

Biological Activity

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a trifluoromethoxy group and a carboxylic acid moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest that the introduction of trifluoromethoxy groups enhances the potency of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential role in managing inflammatory diseases.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction of inflammatory markers compared to untreated controls, demonstrating its efficacy as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of pyrimidine derivatives have garnered attention, particularly their ability to inhibit cancer cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15.0 |

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 12.0 |

The compound has been shown to induce apoptosis in these cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Modulation of Signaling Pathways: It can interfere with signaling pathways related to inflammation and cancer cell survival.

- Interaction with Cellular Targets: The trifluoromethoxy group enhances lipophilicity, allowing better penetration into cells and interaction with molecular targets.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid?

The synthesis of this compound typically involves multi-step reactions, including ester hydrolysis and purification. Critical parameters include:

- Temperature control : Maintaining room temperature during hydrolysis to avoid side reactions (e.g., decarboxylation) .

- Solvent selection : Ethanol/water mixtures are often used to balance solubility and reaction efficiency .

- Purification : Liquid chromatography-mass spectrometry (LCMS) is essential to validate purity (e.g., observed m/z 338 [M+H]+ for related intermediates) .

- Yield optimization : Adjusting stoichiometry of reagents like NaOH (2:1 molar ratio to substrate) improves conversion rates .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

- Melting point analysis : Pyrimidine-carboxylic acid derivatives often exhibit high melting points (e.g., 282–284°C for structurally similar compounds) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : To confirm aromatic proton environments and trifluoromethoxy group integration.

- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrimidine ring vibrations .

- High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., calculated m/z 338.0764 for C₁₄H₉F₃N₂O₃) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or metabolic enzymes, leveraging the pyrimidine core’s affinity for ATP-binding pockets .

- Cellular toxicity : Use MTT assays in common cell lines (e.g., HEK293 or HepG2) to establish IC₅₀ values.

- Solubility profiling : Assess in PBS or DMSO to guide dosing in subsequent studies .

Advanced Research Questions

Q. How can structural analogs of this compound inform SAR studies?

- Trifluoromethyl vs. trifluoromethoxy substituents : Compare activity of this compound with analogs like 2-(trifluoromethyl)pyrimidine-5-carbaldehyde (CAS 304693-66-1) to evaluate electronic effects on target binding .

- Pyrimidine ring modifications : Introduce methyl or amino groups at the 4-position to assess steric and hydrogen-bonding impacts (e.g., 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, Similarity: 0.77) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Batch variability : Ensure consistent purity (>95% by HPLC) and confirm absence of residual solvents (e.g., ethyl acetate) via GC-MS .

- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, as the carboxylic acid group’s ionization state affects binding .

- Target selectivity profiling : Use kinome-wide screening to differentiate off-target effects .

Q. How can computational methods enhance the study of this compound?

- Molecular docking : Model interactions with targets like COX-2 or PPARγ, focusing on the trifluoromethoxy group’s hydrophobic interactions .

- DFT calculations : Predict reactive sites for derivatization (e.g., carboxylate group’s nucleophilicity) .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and permeability, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.